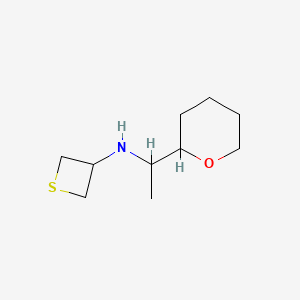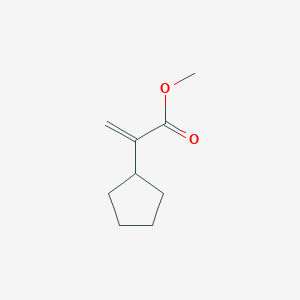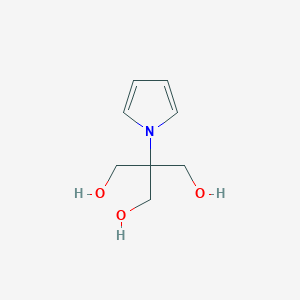
1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F5O. It is a fluorinated aromatic compound that features both methoxy and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods typically employ continuous flow reactors to ensure precise control over reaction conditions and to avoid precipitation issues .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often using reagents like potassium permanganate or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Aplicaciones Científicas De Investigación
1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated aromatic compounds.
Biology: Employed in the development of fluorinated pharmaceuticals due to its unique chemical properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The compound’s fluorine atoms enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The methoxy and trifluoromethyl groups also contribute to its unique chemical behavior, influencing its interactions with enzymes and other biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Difluoro-3-(trifluoromethyl)benzene
- 1,3-Dimethoxy-5-(trifluoromethyl)benzene
- 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene
Uniqueness
1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C8H5F5O |
|---|---|
Peso molecular |
212.12 g/mol |
Nombre IUPAC |
1,3-difluoro-2-methoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c1-14-7-5(9)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3 |
Clave InChI |
SNWWNJPCSIBMDR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


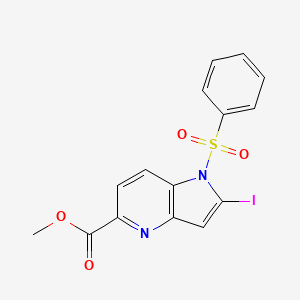
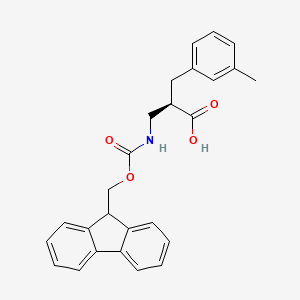

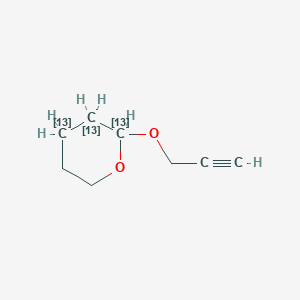
![Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-](/img/structure/B12954826.png)
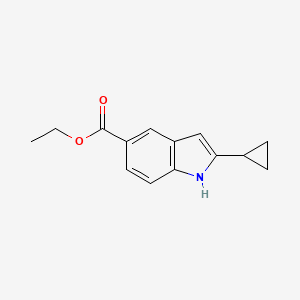
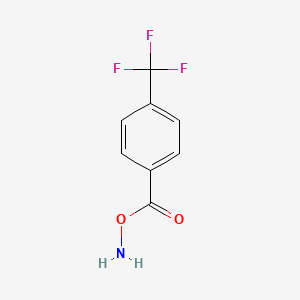
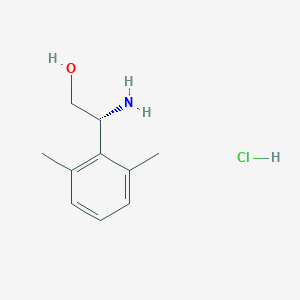
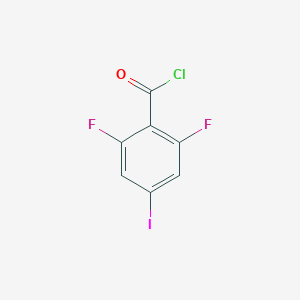
![(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide](/img/structure/B12954869.png)

